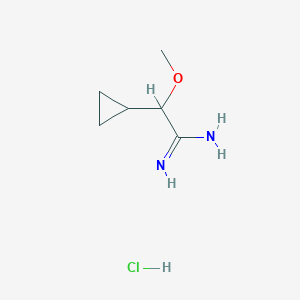

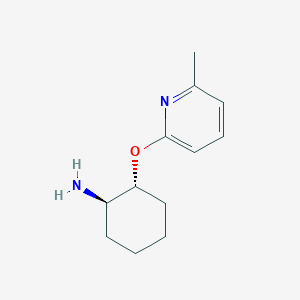

![molecular formula C7H12ClNO2 B2574275 (1S,6R,7R)-3-Azabicyclo[4.1.0]heptane-7-carboxylic acid;hydrochloride CAS No. 2490314-19-5](/img/structure/B2574275.png)

(1S,6R,7R)-3-Azabicyclo[4.1.0]heptane-7-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,6R,7R)-3-Azabicyclo[4.1.0]heptane-7-carboxylic acid;hydrochloride, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a Japanese pharmaceutical company and has gained popularity in recent years due to its potent analgesic effects.

Scientific Research Applications

Pharmacological Properties and Therapeutic Efficacy

Compounds with structural similarities, such as various carboxylic acids and their derivatives, have shown a wide range of pharmacological properties. For example, azelaic acid, a naturally occurring saturated dicarboxylic acid, demonstrates effectiveness in the treatment of acne and various cutaneous hyperpigmentary disorders due to its antiproliferative and cytotoxic effect on the human malignant melanocyte, possibly related to its inhibition of mitochondrial oxidoreductase activity and DNA synthesis (Fitton & Goa, 1991).

Anticancer Activities

Norcantharidin and its analogues, including structurally related compounds, exhibit potent anticancer activities. These include inhibition of protein phosphatases and potential as more effective anticancer compounds through structural modification (Deng & Tang, 2011).

Biocatalyst Inhibition by Carboxylic Acids

The impact of carboxylic acids on biocatalysts, such as E. coli and S. cerevisiae, has been studied to identify strategies to increase microbial robustness. These acids can damage cell membranes and decrease internal pH, affecting tolerance and metabolic processes (Jarboe, Royce, & Liu, 2013).

Antioxidant Properties

Hydroxycinnamic acids (HCAs) are significant for their antioxidant properties, and studies have focused on structure-activity relationships to generate more potent antioxidant molecules. The presence of unsaturated bonds and modifications such as esterification and amidation in the carboxylic function of HCAs have been found important for antioxidant activity (Razzaghi-Asl et al., 2013).

properties

IUPAC Name |

(1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c9-7(10)6-4-1-2-8-3-5(4)6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQIQKLAOXOHRT-KJESCUSBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2C1C2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]2[C@@H]1[C@H]2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-bis(4-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2574192.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B2574197.png)

![5-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2574199.png)

![Cyclohexyl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2574203.png)

![2-Chloro-N-[2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)ethyl]acetamide](/img/structure/B2574206.png)

![N-(2,4-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2574208.png)

![2-(4-Bromophenyl)-N-[cyano-[3-(trifluoromethyl)phenyl]methyl]cyclopropane-1-carboxamide](/img/structure/B2574214.png)